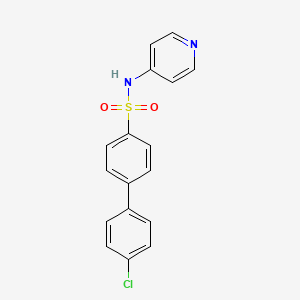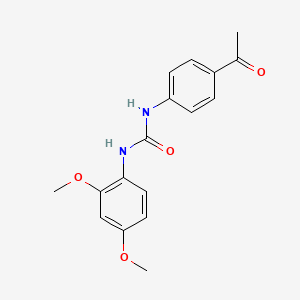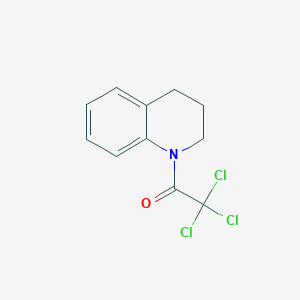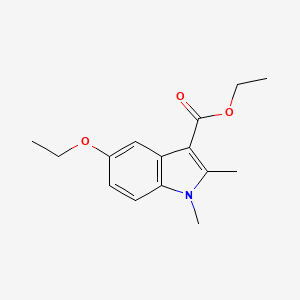![molecular formula C11H13N5O2 B5802934 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea, also known as ABEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABEU is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied as a potential precursor for the synthesis of novel materials.
作用机制
The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins in cells, leading to its observed effects on cancer cells and weeds.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In weeds, this compound has been shown to inhibit the growth of weeds by interfering with the synthesis of DNA and RNA. In addition, this compound has been shown to have low toxicity in mammals.
实验室实验的优点和局限性
One advantage of using N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea in lab experiments is its low toxicity in mammals, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea. One direction is the further study of its mechanism of action, which could lead to the development of more effective anticancer agents and herbicides. Another direction is the synthesis of novel materials using this compound as a precursor. Additionally, the study of this compound in combination with other compounds could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has been shown to have potential applications in medicinal chemistry, agriculture, and materials science. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.
合成方法
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl isocyanate and formaldehyde, or the reaction of 2-aminobenzoxazole with ethyl isocyanate and paraformaldehyde. The reaction yields a white crystalline compound that can be purified using recrystallization.
属性
IUPAC Name |
1-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-2-13-10(17)15-9(12)16-11-14-7-5-3-4-6-8(7)18-11/h3-6H,2H2,1H3,(H4,12,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCVHUWMXDNQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC(=NC1=NC2=CC=CC=C2O1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N/C(=N/C1=NC2=CC=CC=C2O1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N'-{5-bromo-2-[(3-bromobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5802909.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylpropanamide](/img/structure/B5802914.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)

